molecular formula C10H15N B1204500 5-Isopropyl-2-methylaniline CAS No. 2051-53-8

5-Isopropyl-2-methylaniline

Cat. No. B1204500
CAS RN: 2051-53-8
M. Wt: 149.23 g/mol
InChI Key: YKWALWNGEXPARQ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylaniline is a compound of interest due to its structural specificity, which influences its physical, chemical, and reactive properties. While direct studies on this compound are scarce, insights can be gleaned from research on similar compounds.

Synthesis Analysis

Research on similar compounds, such as 5-Isopropyl-substituted Poly(l-proline)s, provides insight into synthetic approaches that could be applicable to 5-Isopropyl-2-methylaniline. The synthesis often involves the formation of specific isomers through catalytic hydrogenation or chemical separation methods, highlighting the importance of isomeric forms in determining the compound's properties (Mcgrady & Overberger, 1987).

Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations on similar structures have been used to analyze optimized molecular structures, electron density delocalization, and intra-molecular interactions. These analyses contribute to understanding the compound's reactive and optoelectronic properties (Menon et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the formation of stable complexes with CDK inhibitors and the investigation of local reactivity properties through Fukui functions, provides insights into potential chemical behaviors and interactions of 5-Isopropyl-2-methylaniline. Such studies indicate how structural features influence reactivity and potential applications in nonlinear optics and as inhibitors (Menon et al., 2017).

Physical Properties Analysis

The synthesis and characterization of compounds with structural similarities to 5-Isopropyl-2-methylaniline, such as those involving substituted poly(L-prolines), highlight the impact of substituents on physical properties like helical conformations and mutarotation. These aspects are crucial for understanding the physical behavior and potential applications of the compound in various fields (Yang et al., 1983).

Chemical Properties Analysis

Investigations into the chemical properties of related structures, such as reactivity with CDK inhibitors and optoelectronic properties, offer valuable insights into the functional groups' effects on the chemical behavior of 5-Isopropyl-2-methylaniline. These properties are crucial for predicting reactivity, stability, and potential chemical applications (Menon et al., 2017).

Scientific Research Applications

  • Scientific Field : Material Science
  • Summary of the Application : 5-Isopropyl-2-methylaniline, also known as 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), is used in the synthesis of a high-temperature thermosetting polyimide oligomer, PMR-PCy . This oligomer is a safer alternative to PMR-15, which is widely used in aircraft engines, rocket casings, bushings, and bearings but is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .
  • Methods of Application or Experimental Procedures : PMR-PCy is prepared from CDA, which is derived from the renewable aromatic compound p-cymene . The thermoset network prepared from PMR-PCy has good thermo-oxidative stability .
  • Results or Outcomes : The thermoset network prepared from PMR-PCy had a glass transition temperature (Tg) of 323 °C as measured by differential scanning calorimetry (DSC), and water uptake of only 3% after immersion in boiling water for 24 h . The Quantitative Structure Activity Relationship (QSAR)-predicted low toxicity of CDA was confirmed by in vitro testing for mutagenicity, acute toxicity, and aquatic toxicity . These results suggest that CDA is not acutely toxic to humans and has minimal to no aquatic toxicity .

properties

IUPAC Name

2-methyl-5-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWALWNGEXPARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174511
Record name o-Toluidine, 5-isopropyl-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methylaniline

CAS RN

2051-53-8
Record name o-Toluidine, 5-isopropyl-
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Record name 5-Isopropyl-2-methylaniline
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Record name o-Toluidine, 5-isopropyl-
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Record name 2-Amino-p-cymene
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Record name 2-Cymidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MD Garrison, BG Harvey - Journal of Applied Polymer Science, 2016 - Wiley Online Library
… The reaction was facile, and 5-isopropyl-2-methylaniline was obtained in 83.4% yield after fractional distillation. Monomer 4 was obtained after coupling 5-isopropyl-2-methylaniline with …
Number of citations: 39 onlinelibrary.wiley.com
BG Harvey, GR Yandek, JT Lamb, WS Eck… - RSC …, 2017 - pubs.rsc.org
… a safer alternative to PMR-15, an alternative thermosetting polyimide oligomer (PMR-PCy) was prepared from a less toxic bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (…
Number of citations: 22 pubs.rsc.org
YG Wang, XY Wei, HL Yan… - International Journal of …, 2014 - inderscienceonline.com
Thermal dissolution of Huolinguole lignite (HL) in ethanol was conducted at 330C for 2 h. The soluble fraction was sequentially eluted with petroleum ether (PE), ethyl acetate (EA)/PE …
Number of citations: 4 www.inderscienceonline.com
R Alokam, VU Jeankumar, JP Sridevi… - Journal of Enzyme …, 2014 - Taylor & Francis
… Replacement of carvacrol hydroxyl group with amino compound (5-isopropyl-2-methylaniline, 11) makes it completely inactive (>50 µM). In the third phase, we have derivatized …
Number of citations: 43 www.tandfonline.com
RM Acheson, RG Bolton - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… in yield of compound (1; R = 2-Me ,5-Pri) was obtained by using the non-nucleophilic hexamethylphosphoramide as solvent for the reaction with 5-isopropyl-2-methylaniline . Many of …
Number of citations: 14 pubs.rsc.org
WK Warburton - Chemical Reviews, 1957 - ACS Publications
… The composition of the Herz compound from 5-isopropyl-2-methylaniline has been confirmed by recrystallization and analysis (31). The analyses for sulfur and chlorine are …
Number of citations: 81 pubs.acs.org
TH Kim, HY Yang, BG Park, SY Jung, JH Park… - European journal of …, 2017 - Elsevier
… The subsequent peptide coupling reaction with 5-isopropyl-2-methylaniline 47 yielded compound 48, which was further N-alkylated with methyl 4-(bromomethyl)benzoate 33 to …
Number of citations: 30 www.sciencedirect.com
I Ehlers, P Maity, J Aubé, B König - 2011 - Wiley Online Library
We describe novel scaffold designs for nonpeptidic α‐helix mimetics. The tricyclic scaffolds contain triazoles and reproduce amino acid side chains i, i+3, and i+7. The three different …
X Wang, S Gao, J Wang, S Xu, H Li, K Chen… - Chinese Journal of …, 2021 - Elsevier
Bio-based diamines are considered to be a promising alternative to traditional fossil-fuel-based diamines, the important platform chemical for the synthesis of polymer materials. In this …
Number of citations: 33 www.sciencedirect.com
F Ng, G Couture, C Philippe, B Boutevin, S Caillol - Molecules, 2017 - mdpi.com
… The resulting monomer was cured with 4,4′-diaminodiphenyl methane and 4,4′-methylene bis(5-isopropyl-2-methylaniline), also prepared from p-cymene [116]. The ortho-methylene …
Number of citations: 143 www.mdpi.com

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